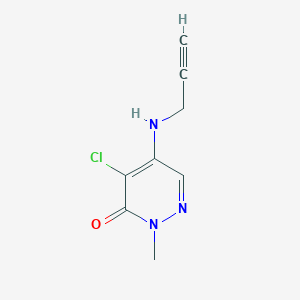
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one, also known as PMA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. Specifically, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemische Und Physiologische Effekte
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antifungal activity. In vitro studies have demonstrated that 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one is cytotoxic to various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has also been shown to have anti-inflammatory activity, as it inhibits the production of inflammatory cytokines. Additionally, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have antifungal activity against various fungal species, including Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments is its relatively simple synthesis method. Additionally, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been shown to have potent cytotoxic and antifungal activity, making it a promising candidate for further study. However, one limitation of using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments is its potential toxicity, as it has been shown to be cytotoxic to both cancer cells and normal cells. Therefore, caution must be taken when handling and using 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one. One potential direction is the development of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one-based drugs for the treatment of cancer and other diseases. Additionally, further investigation into the mechanism of action of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one could provide insight into its potential applications in other fields, such as material science and agriculture. Furthermore, the synthesis and characterization of 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one derivatives could lead to the development of compounds with improved efficacy and reduced toxicity.
Synthesemethoden
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylpyridazine with propargylamine, followed by the addition of sodium hydride and chloroacetyl chloride. The resulting compound is then treated with sodium methoxide to yield 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been used as a precursor for the synthesis of functional materials, such as metal-organic frameworks. In agriculture, 4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one has been studied for its potential use as a herbicide.
Eigenschaften
CAS-Nummer |
124414-87-5 |
|---|---|
Produktname |
4-Chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
Molekularformel |
C8H8ClN3O |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
4-chloro-2-methyl-5-(prop-2-ynylamino)pyridazin-3-one |
InChI |
InChI=1S/C8H8ClN3O/c1-3-4-10-6-5-11-12(2)8(13)7(6)9/h1,5,10H,4H2,2H3 |
InChI-Schlüssel |
BRRUKUQGLOKRJN-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
Kanonische SMILES |
CN1C(=O)C(=C(C=N1)NCC#C)Cl |
Synonyme |
3(2H)-Pyridazinone, 4-chloro-2-methyl-5-(2-propynylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



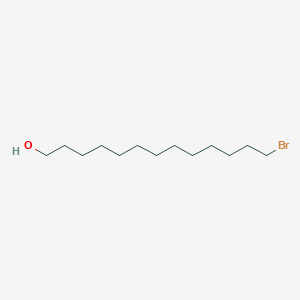
![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)
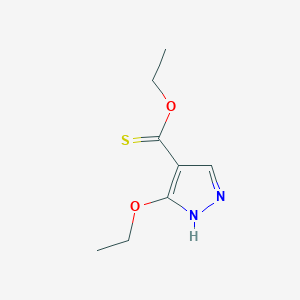





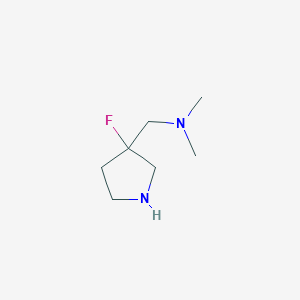
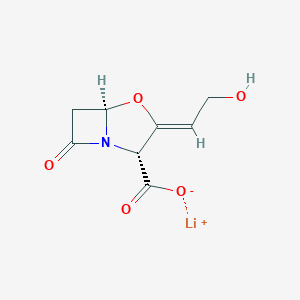

![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)